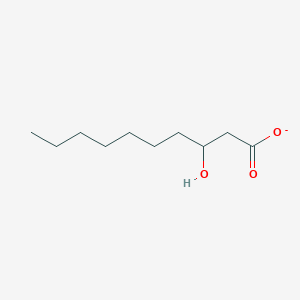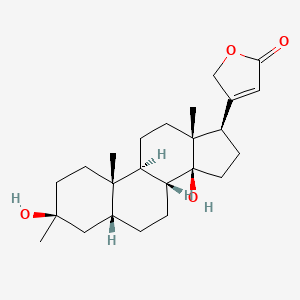
Esomeprazol-Magnesium-Dihydrat
Übersicht
Beschreibung
Synthesis Analysis
Esomeprazole magnesium dihydrate is synthesized from 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine through a process involving chlorination, condensation, asymmetric oxidation, and methoxylation, finally reacting with magnesium chloride to achieve an overall yield of 73.6% (Xue Wenfang, 2013). Another approach to its synthesis involves asymmetric oxidation of a prochiral sulphide to achieve the (S)-enantiomer of omeprazole with high enantioselectivity (Hanna K. Cotton et al., 2000).
Molecular Structure Analysis
The molecular structure of esomeprazole magnesium derivative in the solid state has been characterized, revealing the bonding relationships between esomeprazole heteroatoms and magnesium. This structure was determined using single crystal X-ray diffraction technique, highlighting its crystallization in a hexagonal unit cell (J. Skieneh et al., 2016).
Chemical Reactions and Properties
Esomeprazole magnesium dihydrate's chemical properties, such as its stability and interactions with other substances, have been extensively studied. For instance, it has been found to degrade significantly under oxidative and acid hydrolysis stress conditions, indicating its chemical sensitivity (Santaji Nalwade et al., 2012). Furthermore, its interaction with alkalizers in solid dispersion has been shown to enhance its gastric stability, highlighting the importance of microenvironmental pH modulation (Hien Van Nguyen et al., 2017).
Physical Properties Analysis
Physico-chemical characterization of esomeprazole magnesium trihydrate (EMT) has provided insights into its physical properties, such as melting point and solubility in various solvents. These properties play a crucial role in its formulation and efficacy (Putta Rajesh Kumar et al., 2010).
Chemical Properties Analysis
The chemical properties of esomeprazole magnesium dihydrate, such as its inhibition efficiency and adsorption isotherms, have been investigated to understand its protective effects against corrosion in acidic media. This highlights its potential utility beyond its primary application (E. A. A. El-Aziz et al., 2019).
Wissenschaftliche Forschungsanwendungen
Esomeprazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying chiral synthesis and enantiomeric separation.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Extensively studied for its efficacy in treating acid-related disorders and its pharmacokinetics.
Industry: Used in the formulation of gastro-resistant tablets and other pharmaceutical preparations
Wirkmechanismus
Esomeprazole works by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to sulfhydryl groups on the enzyme, esomeprazole effectively blocks acid secretion. This inhibition is irreversible, meaning that new enzyme must be synthesized for acid production to resume .
Safety and Hazards
Long term use of PPIs such as esomeprazole has been associated with possible adverse effects, including increased susceptibility to bacterial infections (including gastrointestinal C. difficile), reduced absorption of micronutrients such as iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .
Biochemische Analyse
Biochemical Properties
Esomeprazole magnesium dihydrate plays a crucial role in biochemical reactions by inhibiting the (H+, K+)-ATPase enzyme located on the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to sulfhydryl groups of cysteines on the (H+, K+)-ATPase enzyme, esomeprazole magnesium dihydrate effectively inhibits both basal and stimulated gastric acid secretion . Additionally, it has been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health .
Cellular Effects
Esomeprazole magnesium dihydrate influences various cellular processes, particularly in gastric parietal cells. It suppresses gastric acid secretion by inhibiting the (H+, K+)-ATPase enzyme, leading to reduced acid production . Long-term use of esomeprazole magnesium dihydrate can result in decreased absorption of micronutrients such as iron and vitamin B12, potentially affecting cellular metabolism . It may also cause hypomagnesemia, which can impact cellular functions such as muscle contraction and nerve function .
Molecular Mechanism
The molecular mechanism of esomeprazole magnesium dihydrate involves its selective inhibition of the proton pump in gastric parietal cells . By binding covalently to the (H+, K+)-ATPase enzyme, it blocks the final step in acid production, thereby reducing gastric acidity . This binding is irreversible, meaning new enzyme must be synthesized for acid production to resume . Additionally, esomeprazole magnesium dihydrate inhibits DDAH, leading to an accumulation of asymmetric dimethylarginine (ADMA), a nitric oxide synthase inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, esomeprazole magnesium dihydrate has shown stability and a prolonged duration of antisecretory effect, persisting longer than 24 hours . Rapid discontinuation can cause a rebound effect, leading to a short-term increase in gastric acid secretion . Long-term use has been associated with increased susceptibility to bacterial infections and reduced absorption of micronutrients .
Dosage Effects in Animal Models
In animal models, the effects of esomeprazole magnesium dihydrate vary with dosage. At therapeutic doses, it effectively reduces gastric acid secretion without significant adverse effects . At higher doses, it may cause toxic effects such as hypomagnesemia and increased risk of cardiovascular events due to DDAH inhibition . The threshold for these adverse effects varies depending on the species and individual sensitivity .
Metabolic Pathways
Esomeprazole magnesium dihydrate is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . The major metabolites include hydroxy and 5-O-desmethyl esomeprazole, which are excreted mainly in the urine . The drug’s metabolism can be affected by genetic polymorphisms in CYP2C19, leading to variations in drug efficacy and safety .
Transport and Distribution
Esomeprazole magnesium dihydrate is absorbed in the small intestine and transported to the liver, where it undergoes extensive first-pass metabolism . It is highly bound to plasma proteins, which facilitates its distribution throughout the body . The drug’s bioavailability ranges from 50% to 90%, depending on the formulation and individual patient factors .
Subcellular Localization
Within cells, esomeprazole magnesium dihydrate targets the (H+, K+)-ATPase enzyme located on the secretory surface of gastric parietal cells . This localization is crucial for its inhibitory effect on gastric acid production. The drug’s activity is influenced by the acidic environment of the parietal cell canaliculi, where it is protonated and converted to its active form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of esomeprazole involves several steps. One common method starts with 4-methoxy-2-hydroxymethyl-3,5-dimethyl pyridine, which reacts with hydrobromic acid to form 4-methoxy-2-bromomethyl-3,5-dimethyl pyridine. This compound then reacts with 5-methoxy-2-mercaptobenzimidazole to form 5-methoxy-2-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio-1H-benzimidazole. This intermediate is then oxidized to esomeprazole using an oxidizing agent such as hydrogen peroxide in the presence of a chiral catalyst .
Industrial Production Methods
In industrial settings, esomeprazole is often produced as its magnesium salt, esomeprazole magnesium trihydrate. The process involves dissolving esomeprazole potassium in water, adding a benign solvent, and then salifying with an inorganic magnesium salt solution. The solution is then heated and slowly cooled to crystallize the esomeprazole magnesium trihydrate .
Analyse Chemischer Reaktionen
Types of Reactions
Esomeprazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Esomeprazole can be oxidized using hydrogen peroxide in the presence of a chiral catalyst.
Reduction: Reduction reactions are less common for esomeprazole but can involve reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the pyridine ring, often using halogenating agents like bromine.
Major Products
The major products formed from these reactions include various metabolites such as hydroxy-esomeprazole, sulfone-esomeprazole, and 5-O-desmethyl-esomeprazole .
Vergleich Mit ähnlichen Verbindungen
Esomeprazole is often compared with other proton pump inhibitors such as omeprazole, pantoprazole, and lansoprazole. While all these compounds work by inhibiting the H+/K±ATPase enzyme, esomeprazole is unique in being the S-isomer of omeprazole, which may offer improved pharmacokinetic properties and efficacy in some patients .
List of Similar Compounds
- Omeprazole
- Pantoprazole
- Lansoprazole
- Rabeprazole
- Dexlansoprazole
Esomeprazole’s unique enantiomeric form allows for potentially better therapeutic outcomes in certain clinical scenarios, making it a valuable addition to the class of proton pump inhibitors.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Esomeprazole magnesium dihydrate involves the condensation reaction of omeprazole with S-(-)-N-methyl-1-ethoxycarbonyl-3,4-dihydro-6-methoxy-2-quinolinecarboxamide followed by the formation of magnesium salt and hydration.", "Starting Materials": [ "Omeprazole", "S-(-)-N-methyl-1-ethoxycarbonyl-3,4-dihydro-6-methoxy-2-quinolinecarboxamide", "Magnesium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Condensation reaction of omeprazole with S-(-)-N-methyl-1-ethoxycarbonyl-3,4-dihydro-6-methoxy-2-quinolinecarboxamide in the presence of a suitable solvent to form a key intermediate.", "Step 2: Formation of magnesium salt by reaction of the key intermediate with magnesium hydroxide in the presence of a suitable solvent.", "Step 3: Treatment of the magnesium salt with hydrochloric acid to form Esomeprazole magnesium salt.", "Step 4: Hydration of the Esomeprazole magnesium salt with water to form Esomeprazole magnesium dihydrate." ] } | |
CAS-Nummer |
217087-10-0 |
Molekularformel |
C34H40MgN6O8S2 |
Molekulargewicht |
749.2 g/mol |
IUPAC-Name |
magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate |
InChI |
InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;;/t2*24-;;;/m00.../s1 |
InChI-Schlüssel |
DBOUSUONOXEWHU-VCKZSRROSA-N |
Isomerische SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |
Piktogramme |
Irritant |
Löslichkeit |
Very slightly soluble in water |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,4S,6R,7S,8R,9S,12S,13R)-15,19-dibromo-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-16-one](/img/structure/B1257059.png)



![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate](/img/structure/B1257067.png)

![4-[3-(Dimethylamino)propylamino]phenol](/img/structure/B1257069.png)
![6-cyclohexyl-4-hydroxy-5-[2-[1-[4-(methoxymethoxy)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]oxyhexanoylamino]-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylhexanamide](/img/structure/B1257070.png)

![[(3S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E)-7-hydroxy-2,8-dimethyldeca-2,4-dienoate](/img/structure/B1257073.png)
![(9R,10S,13R,17R)-3-hydroxy-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1257078.png)


![ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxo-7-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1257081.png)